molecular formula C13H20N4O4 B4337013 N-cyclooctyl-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide

N-cyclooctyl-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide

Cat. No.: B4337013
M. Wt: 296.32 g/mol
InChI Key: VQAFEBPBGUKKFU-UHFFFAOYSA-N
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Description

N-cyclooctyl-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclooctyl-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclooctylamine with 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid under suitable conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form an amino derivative.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products:

    Reduction: Formation of N-cyclooctyl-3-amino-4-nitro-1H-pyrazole-5-carboxamide.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-cyclooctyl-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The exact mechanism of action of N-cyclooctyl-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various biological targets through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

  • N-cyclopentyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
  • N-cyclohexyl-3,5-dimethyl-1H-pyrazole-1-carboxamide
  • 4-chloro-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide

Comparison: N-cyclooctyl-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide is unique due to its cyclooctyl group, which imparts distinct steric and electronic properties compared to its cyclopentyl and cyclohexyl analogs. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for specific applications .

Properties

IUPAC Name

N-cyclooctyl-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O4/c1-21-13-11(17(19)20)10(15-16-13)12(18)14-9-7-5-3-2-4-6-8-9/h9H,2-8H2,1H3,(H,14,18)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQAFEBPBGUKKFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NNC(=C1[N+](=O)[O-])C(=O)NC2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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